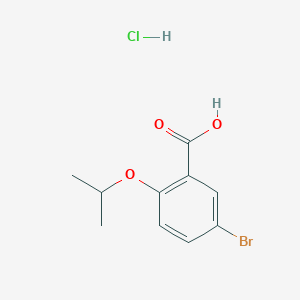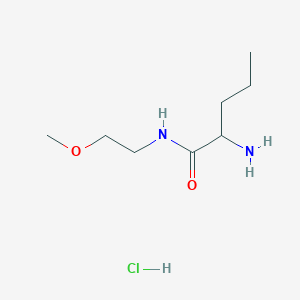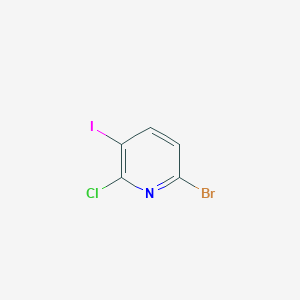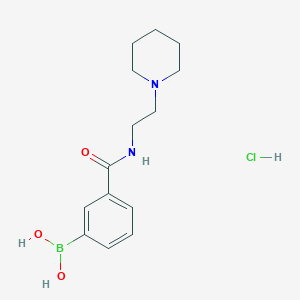
5-Bromo-2-isopropoxybenzoic acid hydrochloride
Descripción general
Descripción
5-Bromo-2-isopropoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C10H11BrO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of 5-Bromo-2-isopropoxybenzoic acid hydrochloride is 259.101 . The ChemSpider ID for this compound is 21436946 .Aplicaciones Científicas De Investigación
Formation and Decomposition of Brominated Disinfection Byproducts
A study by Zhai and Zhang (2011) explored the formation and decomposition of polar brominated disinfection byproducts (Br-DBPs) during chlorination, identifying various polar aromatic and unsaturated aliphatic Br-DBPs. This research highlights the environmental and water treatment implications of brominated compounds in drinking water systems. These findings could indirectly suggest research areas for related brominated benzoic acids in understanding their behavior as potential byproducts in water treatment processes (Zhai & Zhang, 2011).
Synthesis and Biological Activity
Popat et al. (2004) synthesized 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives and screened them for antitubercular and antimicrobial activities. This study demonstrates the potential pharmaceutical applications of brominated compounds, which could indirectly imply possible research avenues for 5-Bromo-2-isopropoxybenzoic acid hydrochloride in developing antimicrobial agents (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Environmental Toxicology and Chemistry
A study on the anaerobic biodegradability of bromoxynil and its transformation product in various environmental conditions by Knight, Berman, and Häggblom (2003) reveals the degradation pathways of brominated aromatic nitriles. Such research can inform the environmental fate and potential bioremediation strategies for similar brominated organic compounds, including those with structures like 5-Bromo-2-isopropoxybenzoic acid hydrochloride (Knight, Berman, & Häggblom, 2003).
Synthesis of Liquid Crystalline and Fire Retardant Molecules
Research by Jamain, Khairuddean, and Guan-Seng (2020) on synthesizing novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, showcases the potential application of brominated compounds in materials science. This research could suggest the utility of brominated benzoic acid derivatives in creating advanced materials with specific properties (Jamain, Khairuddean, & Tay Guan-Seng, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-propan-2-yloxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3.ClH/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13;/h3-6H,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVMEFGEEHWFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1532060.png)


![1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B1532063.png)
![N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1532064.png)

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532068.png)
![2-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1532071.png)
![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)
![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)

![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)

